3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol

Physicochemical profiling Lead optimization Solubility

SAR expansion often stalls without precise probes. This 3-benzenesulfonyl-pyrrolo[2,3-b]quinoxaline with a distinct N1-(3-hydroxypropyl) chain enables direct comparison against the ethanol analog (CAS 300375-88-6) and CAY10602. Use it to: 1) map PDE4B/TNF-α potency vs. chain length; 2) profile kinase selectivity (vendor-reported low-µM EGFR/VEGFR activity); 3) serve as a matched control for SIRT1 activation assays. Available as a research-grade screening compound, ensuring supply chain reliability.

Molecular Formula C19H18N4O3S
Molecular Weight 382.4 g/mol
Cat. No. B4772010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol
Molecular FormulaC19H18N4O3S
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCCO)N
InChIInChI=1S/C19H18N4O3S/c20-18-17(27(25,26)13-7-2-1-3-8-13)16-19(23(18)11-6-12-24)22-15-10-5-4-9-14(15)21-16/h1-5,7-10,24H,6,11-12,20H2
InChIKeyMQUCIYWUYCZCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-Amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol: Structural Identity & Procurement


The target compound (CAS 300375-86-4; molecular formula C19H18N4O3S; molecular weight 382.4 g/mol) is a 1,3-disubstituted pyrrolo[2,3-b]quinoxaline derivative featuring a benzenesulfonyl group at the 3-position and a 3-hydroxypropyl chain at the N1 position . It belongs to a class of fused tricyclic heterocycles that have been explored as inhibitors of phosphodiesterase-4 (PDE4) / TNF-α, small ubiquitin-like modifier (SUMO) enzymes, and firefly luciferase [1][2]. The compound is commercially available as a research-grade screening molecule, though its individual pharmacological profile is not extensively characterized in peer-reviewed primary literature.

Pyrrolo[2,3-b]quinoxaline chemotype for PDE4/TNF-α and SUMO target engagement studies
N1-hydroxypropyl and 3-benzenesulfonyl substitution suit sub-series SAR exploration
Research-grade screening compound; reported data require independent validation

3-[2-Amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol: Specificity Over Generic Analogs


Within the pyrrolo[2,3-b]quinoxaline chemotype, the nature and position of substituents critically determine target engagement and selectivity. The benzenesulfonyl group at the 3-position is a pharmacophoric element found in SIRT1 activators such as CAY10602 , while the N1 substituent modulates physicochemical properties and biological accessibility. The target compound's 3-hydroxypropyl chain at N1 differentiates it from the ethanol analog (CAS 300375-88-6, M.W. 368.41) and the 4-fluorophenyl-substituted CAY10602 (M.W. 418.44) . In the PDE4 inhibitor series, the substitution pattern on the pyrrolo[2,3-b]quinoxaline scaffold directly impacts TNF-α inhibitory potency, with SAR established for the N1 and C2/C3 positions [1]. Simple interchange with a close analog would alter hydrogen-bonding capacity, lipophilicity, and steric profile, potentially abolishing the desired activity or introducing off-target effects.

N1 Chain Length

Propanol vs. ethanol alters lipophilicity and hydrogen-bonding capacity, potentially shifting target engagement.

3-Sulfonyl Group

Benzenesulfonyl vs. tosyl changes steric and electronic properties critical for binding-site complementarity.

Mechanism Diversion

N1 substituent dictates functional profile (SIRT1 activation vs. kinase inhibition); simple analog interchange may not preserve desired activity.

3-[2-Amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol: Comparative Evidence vs. Analogs


N1-Alkyl Chain: Propanol vs. Ethanol Lipophilicity

The target compound carries a 3-hydroxypropyl group at the N1 position, whereas the closest purchasable analog (CAS 300375-88-6) bears a 2-hydroxyethyl chain. Based on molecular formula (C19H18N4O3S vs. C18H16N4O3S), the target compound has one additional methylene unit, increasing the molecular weight by 14 Da (382.4 vs. 368.4 g/mol). This incremental increase in alkyl chain length is predicted to elevate calculated logP by approximately 0.3–0.5 log units (class-level inference based on the Hansch π value for a methylene group), which may enhance membrane permeability but reduce aqueous solubility relative to the ethanol analog . The extended chain also introduces an additional rotatable bond (increased conformational flexibility), potentially affecting entropic binding costs.

N1 Chain Lipophilicity
Class-level
+14 Da / +0.3–0.5 logP est.
May increase permeability, reduce aqueous solubility
In silico estimate; no experimental logP data
Physicochemical profiling Lead optimization Solubility

Benzenesulfonyl vs. Tosyl at 3-Position: Steric & Electronic Effects

The target compound possesses an unsubstituted benzenesulfonyl group at the 3-position, whereas the commercially available analog CAS 124982-78-1 carries a 4-methylbenzenesulfonyl (tosyl) group at the same position . The para-methyl substituent in the tosyl analog increases steric bulk and electron density on the sulfonyl group. In sulfonamide-based pharmacophores, the presence or absence of a para-substituent on the benzenesulfonyl moiety has been shown to modulate potency by 10-fold or more. For example, in a structurally distinct but mechanistically informative benzenesulfonyl series, introduction of a benzenesulfonyl group to an aminochalcone scaffold improved BACE1 inhibitory potency from IC50 48.2 μM to 1.44 μM (a 33-fold enhancement) [1]. While not a direct comparison within the pyrroloquinoxaline series, this class-level evidence indicates that the electronic and steric properties of the benzenesulfonyl substituent can profoundly influence target binding.

3-Sulfonyl Substituent
Class-level
Benzenesulfonyl vs tosyl: Δσ ≈ +0.17, ΔVDW ~14 ų
Alters target binding sterics and electronics
Potency impact: up to 33-fold in related chemotype [1]
Structure-Activity Relationship Medicinal chemistry Sulfonamide pharmacology

Biological Profile: Kinase Inhibition vs. SIRT1 Activation

CAY10602 (CAS 374922-43-7; 3-(benzenesulfonyl)-1-(4-fluorophenyl)pyrrolo[2,3-b]quinoxalin-2-amine) is a well-characterized SIRT1 activator that produces ~2.3-fold fluorescent enhancement at 10 μM and inhibits LPS-induced TNF-α release in THP-1 cells by ~10-fold more potently than resveratrol . In contrast, the target compound (CAS 300375-86-4) has been reported by one vendor to exhibit inhibitory activity against EGFR (A549 cells) and VEGFR (HUVEC cells) . However, this vendor claim could not be verified against any peer-reviewed primary publication or public bioassay database (PubChem BioAssay, ChEMBL, BindingDB) as of the search date. The structural basis for this functional divergence is the N1 substituent: CAY10602's 4-fluorophenyl group is a key determinant for SIRT1 activation, while the target compound's 3-hydroxypropyl chain orientates the molecule toward a distinct biological profile. Users should note that the kinase inhibition data originates from a vendor technical datasheet with no accessible underlying publication, and should be treated as unvalidated.

Target Profile Divergence
Data to verify
Kinase inhibition (vendor) vs SIRT1 activation (peer-reviewed)
Distinct biological space; kinase data require validation
Vendor-claimed data unvalidated; CAY10602 is evidence-based SIRT1 tool
Kinase inhibition SIRT1 activation Target selectivity Cancer research

Scaffold-Level Evidence for PDE4/TNF-α Inhibition

A peer-reviewed study of 2-substituted pyrrolo[2,3-b]quinoxalines (compounds 3c–3j) demonstrated significant in vitro inhibition of TNF-α, with an established SAR showing that substituent identity at the C2 and N1 positions modulates activity [1]. The study identified compound 3i as a promising hit with favorable in silico ADME and toxicity profiles. While the target compound (CAS 300375-86-4) is a 1,3-disubstituted (rather than 2-substituted) derivative and was not included in that study, the scaffold's inherent capacity for PDE4/TNF-α pathway modulation is supported. Importantly, a separate series of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines designed for PDE4 inhibition (without luciferase interference) showed PDE4B IC50 values in the 5–14 μM range and growth inhibition of oral cancer cells (CAL 27) [2]. The target compound, with its specific 1-(3-hydroxypropyl)-3-(benzenesulfonyl) substitution pattern, occupies a distinct region of the SAR landscape that has not been systematically explored alongside the 2-substituted or 1,3-diaryl series.

PDE4/TNF-α Scaffold
Class-level
PDE4B IC50 5–14 μM (1,3-disubstituted series) [2]
Scaffold supports PDE4/TNF-α modulation studies
Target compound untested; class-level evidence
PDE4 inhibition TNF-α suppression Cytokine storm Immunomodulation

3-[2-Amino-3-(benzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]propan-1-ol: Application Scenarios


SAR Probing of N1-Hydroxyalkyl-3-benzenesulfonyl Sub-Series

The target compound is best positioned as a chemical probe for SAR expansion. The 3-hydroxypropyl chain at N1 is a structural feature that distinguishes it from the more extensively studied 2-substituted and 1-aryl-3-sulfonyl analogs [1][2]. Systematic testing alongside the ethanol analog (CAS 300375-88-6) and the tosyl analog (CAS 124982-78-1) in PDE4B enzymatic assays or TNF-α cellular assays can help define the optimal alkyl chain length and sulfonyl substituent for this sub-series. Given the scaffold's established relevance to PDE4 inhibition [1], such SAR data would directly inform lead optimization programs targeting inflammatory or cytokine-mediated conditions.

Kinase Selectivity Panel Follow-Up

One vendor has claimed low-micromolar to sub-micromolar inhibitory activity against EGFR and VEGFR for the target compound . While these claims lack peer-reviewed validation, they suggest that the compound may interact with tyrosine kinase domains. A prudent research application is to submit the compound to a broad kinase selectivity panel (e.g., 50–100 kinases) to confirm or refute the vendor-reported activity and to identify any additional kinase targets. The results would determine whether this scaffold can be optimized toward a selective kinase inhibitor profile distinct from the SIRT1-activating profile of CAY10602 .

Negative Control for SIRT1 Activator Assays

Because the target compound shares the 3-benzenesulfonyl-pyrrolo[2,3-b]quinoxaline core with CAY10602 but replaces the 4-fluorophenyl group at N1 with a 3-hydroxypropyl chain, it can serve as a structurally matched inactive or differentially active control in SIRT1 activation assays. CAY10602 produces a ~2.3-fold fluorescence enhancement at 10 μM and ~10-fold greater TNF-α suppression than resveratrol . Testing the target compound side-by-side would reveal whether the N1 substituent is solely responsible for SIRT1 activation, thereby providing mechanistic SAR insights.

SUMOylation Pathway Investigation

The pyrrolo[2,3-b]quinoxaline scaffold is claimed in US Patent 9045483B2 as an inhibitor of SUMO E1 and SUMO E2 enzymes, with potential applications in cancer and viral infection models [3]. Although the target compound is not specifically exemplified in the patent, its substitution pattern falls within the claimed generic scope. Researchers investigating SUMOylation-dependent DNA damage responses or viral replication may evaluate this compound as part of a library of substituted pyrrolo[2,3-b]quinoxalines to identify novel SUMO pathway modulators.

Application
Selection Property
Validation Focus
SAR probing of N1-hydroxyalkyl-3-benzenesulfonyl sub-series
N1 chain length and 3-sulfonyl substitution variance
PDE4B enzymatic and TNF-α cellular assays
Kinase selectivity panel follow-up
Reported kinase inhibition (vendor-claimed, unvalidated)
Broad kinase selectivity profiling (50–100 kinases)
Negative control for SIRT1 activator assays
N1 substituent dependence of SIRT1 activation
SIRT1 fluorescence assay and TNF-α suppression
SUMOylation pathway investigation
SUMO E1/E2 inhibitory scaffold (patented)
SUMOylation-dependent DNA damage or viral replication assays
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